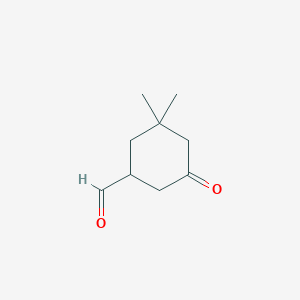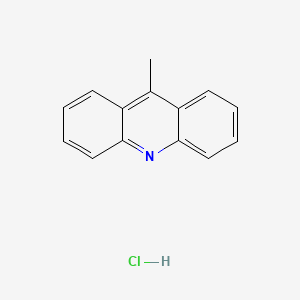
9-Methylacridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylacridine;hydrochloride: is a chemical compound with the molecular formula C14H11N·HCl. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine typically involves the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl3) to afford 9-chloroacridine. This intermediate is then subjected to further reactions to introduce the methyl group at the 9th position .
Industrial Production Methods: Industrial production of 9-Methylacridine;hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .
化学反応の分析
Types of Reactions: 9-Methylacridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
科学的研究の応用
Chemistry: 9-Methylacridine;hydrochloride is used as a precursor in the synthesis of various acridine derivatives, which are important in organic synthesis and materials science .
Biology: In biological research, acridine derivatives are used as fluorescent dyes for staining nucleic acids and proteins. They are also studied for their potential as DNA intercalators .
Medicine: Acridine derivatives, including this compound, have shown promise as anti-cancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .
Industry: In the industrial sector, acridine derivatives are used as corrosion inhibitors for metals and as components in the production of dyes and pigments .
作用機序
The mechanism of action of 9-Methylacridine;hydrochloride primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .
類似化合物との比較
- 9-Carboxyacridine
- 9-Aminoacridine
- Acriflavine
- Proflavine
Comparison:
- 9-Methylacridine;hydrochloride is unique due to its specific substitution at the 9th position with a methyl group, which influences its chemical reactivity and biological activity.
- 9-Carboxyacridine and 9-Aminoacridine have different substituents at the 9th position, leading to variations in their chemical properties and applications .
- Acriflavine and Proflavine are known for their antibacterial properties and are used as disinfectants, whereas this compound is more focused on anti-cancer research .
特性
CAS番号 |
64002-60-4 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
9-methylacridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14;/h2-9H,1H3;1H |
InChIキー |
KYRGJAWFJMXYGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
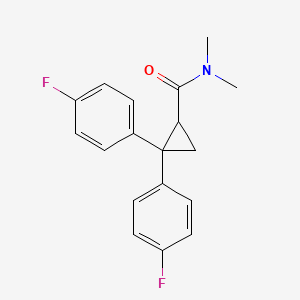
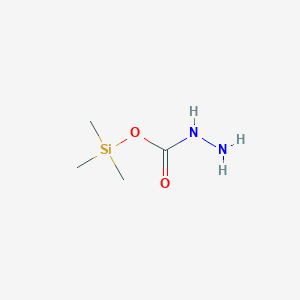
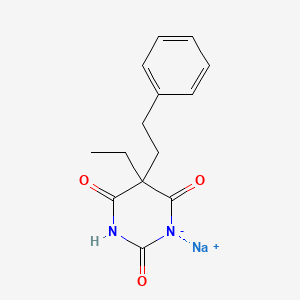
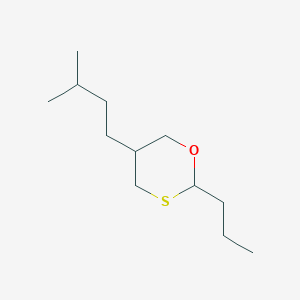
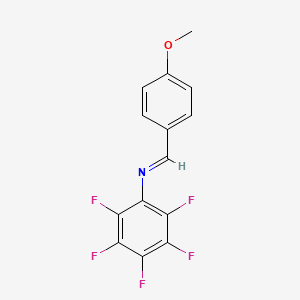
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
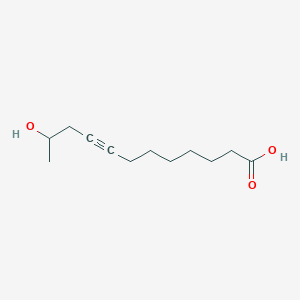
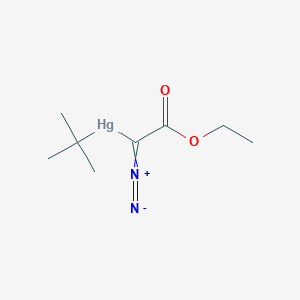
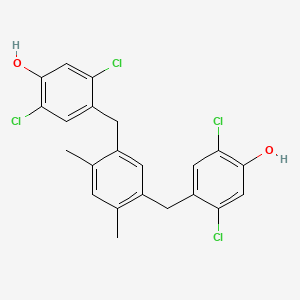
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)


